molecular formula C14H32Cl2N2O2 B2803717 1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride CAS No. 1215498-77-3

1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

Cat. No.: B2803717
CAS No.: 1215498-77-3
M. Wt: 331.32
InChI Key: AQYLJPCJSSKPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C14H32Cl2N2O2 and its molecular weight is 331.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Bioactivity : Ethylpiperazine derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. The synthesis process often involves aminomethylation and reduction reactions, followed by interaction with Grignard reagents to produce a range of amino alcohols with potential therapeutic applications (Gevorgyan et al., 2017).

Anticancer and Kinase Inhibition

  • Src Kinase Inhibition and Anticancer Activity : A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized and evaluated as Src kinase inhibitors. Among these compounds, specific derivatives showed significant inhibitory potency against Src kinase and exhibited anticancer activity on human breast carcinoma cells, suggesting their potential in cancer therapy (Sharma et al., 2010).

Spectroscopic Characterization and Molecular Docking

  • Molecular Docking Studies : Novel Mannich base compounds, including ethylpiperazine derivatives, have been synthesized and characterized using spectroscopic techniques. Molecular docking studies indicated that these compounds could be potential targeting agents for M1R and DRD2 proteins, implicating their use in diseases like Alzheimer's, Parkinson's, and schizophrenia (Vennila et al., 2021).

Antimicrobial and Antihypertensive Agents

  • Antimicrobial and Antihypertensive Agents : The synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl derivatives has been explored for their potential as dual antihypertensive agents. Solid-state analytical techniques have been employed to characterize the protonation states of nitrogen atoms in the piperazine ring, which is crucial for understanding their biological activity (Marvanová et al., 2016).

Environmental and Toxicity Studies

  • Toxicity and Environmental Impact : Studies have assessed the acute toxicity and cytotoxicity of fluorescent markers derived from industrial waste, including ethylpiperazine derivatives, on various biological models. These studies help determine the environmental safety and potential application of these compounds in biodiesel quality monitoring (Pelizaro et al., 2019).

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2.2ClH/c1-5-14(3,4)18-12-13(17)11-16-9-7-15(6-2)8-10-16;;/h13,17H,5-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYLJPCJSSKPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1CCN(CC1)CC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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